5-(Hydroxymethyl)oxolane-2,4-diol
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Overview
Description
5-(Hydroxymethyl)oxolane-2,4-diol, also known as 2-deoxy-D-erythro-pentofuranose, is a cyclic sugar derivative with the molecular formula C₅H₁₀O₄ and a molecular weight of 134.13 g/mol . This compound is a white crystalline solid that is soluble in water and has two chiral centers, making it an optically active molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)oxolane-2,4-diol can be achieved through several methods. One common approach involves the reduction of 2-deoxy-D-ribose using sodium borohydride (NaBH₄) in an aqueous solution . The reaction is typically carried out at room temperature, and the product is purified through crystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic hydrogenation of 2-deoxy-D-ribose using a palladium catalyst under high pressure and temperature . This method allows for the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)oxolane-2,4-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in an aqueous or alcoholic solution.
Substitution: Thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (CH₂Cl₂).
Major Products Formed
Oxidation: Formation of 2-deoxy-D-ribonic acid.
Reduction: Formation of 2-deoxy-D-ribitol.
Substitution: Formation of 2-deoxy-D-ribose derivatives with various substituents.
Scientific Research Applications
5-(Hydroxymethyl)oxolane-2,4-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)oxolane-2,4-diol involves its interaction with various enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, such as glycosyltransferases and glycosidases . It can also bind to specific receptors on cell surfaces, modulating cellular signaling pathways and influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
2-(Hydroxymethyl)oxolane-2,4-diol: A similar compound with a hydroxymethyl group at the 2-position.
2-(Hydroxymethyl)-5-(octoxymethyl)oxolane-3,4-diol: Another related compound with an octoxymethyl group at the 5-position.
Adenosine: A nucleoside analog with a similar oxolane ring structure.
Uniqueness
5-(Hydroxymethyl)oxolane-2,4-diol is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its role as a precursor in the synthesis of important pharmaceuticals highlight its significance in both research and industry .
Properties
IUPAC Name |
5-(hydroxymethyl)oxolane-2,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIQYODPROSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1O)CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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